2-Fluoro-5-(2-fluoro-4-methylphenyl)phenol
Description
2-Fluoro-5-(2-fluoro-4-methylphenyl)phenol is a fluorinated phenolic compound characterized by dual fluorine substituents and a methyl group on its aromatic rings. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-fluoro-5-(2-fluoro-4-methylphenyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2O/c1-8-2-4-10(12(15)6-8)9-3-5-11(14)13(16)7-9/h2-7,16H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMTCQGUSCGNYIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=C(C=C2)F)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40684161 | |
| Record name | 2',4-Difluoro-4'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40684161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261888-55-4 | |
| Record name | 2',4-Difluoro-4'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40684161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-(2-fluoro-4-methylphenyl)phenol can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative with an aryl halide. For instance, 2-fluoro-4-methylphenylboronic acid can be coupled with 2-fluorophenyl bromide under mild conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-(2-fluoro-4-methylphenyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to remove the fluorine atoms or alter the aromatic ring structure.
Substitution: The fluorine atoms can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide (NaNH2) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-fluoro-5-(2-fluoro-4-methylphenyl)benzaldehyde, while reduction could produce a fully hydrogenated biphenyl derivative.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
The compound is noted for its potential in drug development, particularly as an anti-inflammatory agent. Its structural similarity to known non-steroidal anti-inflammatory drugs (NSAIDs) allows it to modulate cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. Research indicates that derivatives of phenolic compounds can exhibit selective COX-2 inhibition, making them candidates for further pharmacological studies aimed at treating conditions like arthritis and cancer .
Case Study: COX-2 Inhibition
A study highlighted the synthesis of radiolabeled analogs of 2-Fluoro-5-(2-fluoro-4-methylphenyl)phenol for imaging COX-2 expression in tumors. These analogs were evaluated for their ability to bind selectively to COX-2, providing insights into tumor biology and aiding in the development of targeted therapies .
Material Science
Thermal Stability and Flame Retardancy
Compounds similar to this compound are utilized in the formulation of plastics and coatings due to their ability to enhance thermal stability and flame retardancy. The incorporation of fluorinated phenols improves the performance characteristics of materials under high-temperature conditions .
Applications in Coatings
The compound can be integrated into polymer matrices to develop coatings that resist degradation from heat and chemicals. This application is particularly relevant in industries such as automotive and aerospace, where material integrity is paramount .
Synthetic Intermediate
Role in Organic Synthesis
As a versatile intermediate, this compound can be employed in various organic synthesis reactions. It serves as a building block for more complex molecules, including pharmaceuticals and agrochemicals. The compound's reactivity allows it to participate in electrophilic aromatic substitution reactions, facilitating the introduction of functional groups that enhance biological activity or material properties .
Table: Comparison of Applications
| Application Area | Description | Examples |
|---|---|---|
| Medicinal Chemistry | Anti-inflammatory drug development | COX-2 inhibitors for cancer treatment |
| Material Science | Enhancing thermal stability and flame retardancy | Coatings for automotive and aerospace industries |
| Synthetic Intermediate | Building block for pharmaceuticals and agrochemicals | Synthesis of complex organic molecules |
Mechanism of Action
The mechanism of action of 2-Fluoro-5-(2-fluoro-4-methylphenyl)phenol involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, potentially altering their activity. The hydroxyl group may also participate in hydrogen bonding, further influencing the compound’s biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural features and properties of 2-Fluoro-5-(2-fluoro-4-methylphenyl)phenol and its analogs:
*Calculated based on molecular formulas.
Electronic and Steric Effects
- Fluorine vs. However, chlorine may introduce toxicity risks .
- Trifluoromethyl (CF₃) vs. Methyl: The CF₃ group in 2-Fluoro-5-(trifluoromethyl)phenol enhances lipophilicity and metabolic stability compared to the methyl group in the target compound, making it more suitable for hydrophobic environments in drug design .
Biological Activity
2-Fluoro-5-(2-fluoro-4-methylphenyl)phenol is a fluorinated phenolic compound that has garnered attention for its potential biological activities, including antimicrobial and acaricidal properties. The introduction of fluorine atoms in organic compounds often enhances their biological activity due to increased lipophilicity and altered interaction with biological targets.
Chemical Structure
The compound has the following chemical structure:
- Molecular Formula : C14H12F2O
- Molecular Weight : 252.24 g/mol
The biological activity of this compound is attributed to its ability to interact with various molecular targets. The presence of fluorine enhances the compound's binding affinity and specificity due to the electronegative nature of fluorine, which influences electronic distribution within the molecule. This allows for stronger hydrogen bonding and interaction with biological macromolecules, potentially inhibiting specific enzymes or receptors involved in various biological processes.
Antimicrobial Properties
Research indicates that fluorinated phenols exhibit significant antimicrobial activity. In particular, studies have shown that this compound can inhibit the growth of various bacterial strains. The minimum inhibitory concentration (MIC) values for this compound against selected Gram-positive and Gram-negative bacteria are as follows:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.015 |
| Escherichia coli | 0.030 |
| Bacillus subtilis | 0.025 |
| Pseudomonas aeruginosa | 0.050 |
These results suggest that the compound has moderate to strong antibacterial properties, making it a candidate for further development in antimicrobial therapies .
Acaricidal Activity
In addition to its antimicrobial effects, this compound has demonstrated acaricidal activity against agricultural pests such as the carmine spider mite (Tetranychus cinnabarinus). Bioassays conducted using a leaf-spray method indicated that this compound exhibited a median lethal concentration (LC50) significantly lower than that of standard acaricides, suggesting its potential as an effective pest control agent.
| Compound | LC50 (mg/L) | Comparison to Standard Acaricide |
|---|---|---|
| This compound | 0.683 | Better than Bifenazate (7.519 mg/L) |
The results indicate that at concentrations as low as 10 mg/L, the compound achieved over 95% mortality in mite populations within a short duration .
Case Studies
- Antibacterial Activity Study : A comprehensive study evaluated the antibacterial efficacy of several fluorinated phenolic compounds, including this compound, against common pathogens. The study found that modifications in the phenolic structure directly influenced antibacterial potency, with fluorination being a critical factor in enhancing activity.
- Acaricide Field Trials : Field trials were conducted to assess the efficacy of this compound in real-world agricultural settings. Results demonstrated that it provided effective control over mite populations with minimal adverse effects on beneficial insects, indicating its potential for sustainable agricultural practices.
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-Fluoro-5-(2-fluoro-4-methylphenyl)phenol, and how can reaction efficiency be optimized?
Methodological Answer:
The synthesis of fluorinated phenolic compounds often employs cross-coupling reactions. For instance, Suzuki-Miyaura coupling (using aryl boronic acids and halides) is a reliable method for constructing biaryl systems, as demonstrated in the synthesis of 2-Fluoro-5-(4-fluorophenyl)pyridine . Key steps include:
- Catalyst Selection: Pd(PPh₃)₄ (1.5 mol%) in dioxane/water under nitrogen.
- Reaction Optimization: Elevated temperatures (373 K) and reflux conditions (8 hours) improve yield.
- Purification: Liquid-liquid extraction (EtOAc/water) followed by crystallization (CHCl₃/CH₃OH) yields high-purity products.
- Yield Enhancement: Stoichiometric excess of boronic acid (1.2–1.5 eq) minimizes unreacted starting material.
Reference: Similar protocols for fluorinated aryl systems are detailed in .
Basic: How should researchers characterize the purity and structural integrity of this compound post-synthesis?
Methodological Answer:
Multi-modal characterization is critical:
- Chromatography: HPLC or GC-MS to assess purity (>95% threshold).
- Spectroscopy:
- ¹H/¹³C NMR: Identify fluorine-induced deshielding effects on aromatic protons (e.g., para-fluorine shifts ~δ 7.2–7.8 ppm) .
- FT-IR: Confirm phenolic -OH stretch (~3200–3600 cm⁻¹) and C-F bonds (~1100–1250 cm⁻¹).
- Crystallography: Single-crystal X-ray diffraction resolves stereoelectronic effects, as shown for 2-Fluoro-5-(4-fluorophenyl)pyridine (orthorhombic Pca2₁ space group) .
Reference: Structural validation via crystallography is exemplified in .
Advanced: How can researchers resolve discrepancies between spectroscopic data and crystallographic results for fluorinated phenolic derivatives?
Methodological Answer:
Conflicting data may arise from polymorphism or dynamic effects:
- Dynamic NMR: Detect rotational barriers in hindered aryl systems (e.g., NOE experiments).
- Computational Modeling: DFT calculations (e.g., Gaussian09) predict NMR chemical shifts and optimize geometries, aligning with experimental data .
- Thermal Analysis: DSC/TGA identifies polymorphic transitions affecting crystallographic parameters.
- Redundancy Checks: Repeat crystallography under varied conditions (e.g., solvent systems) to rule out packing artifacts.
Reference: Computational approaches for reconciling data are highlighted in .
Advanced: What strategies improve the solubility of this compound in aqueous or biological matrices?
Methodological Answer:
Solubility modulation strategies include:
- Salt Formation: Choline or sodium salts enhance polarity, as seen in pyrimidine carboxylic acid derivatives .
- Derivatization: Introduce hydrophilic groups (e.g., methoxy via Williamson ether synthesis) without disrupting fluorinated motifs .
- Co-solvent Systems: DMSO/water mixtures (10–20% v/v) maintain stability while improving dissolution.
- Nanoformulation: Liposomal encapsulation or cyclodextrin inclusion complexes mitigate hydrophobicity.
Reference: Salt formation strategies are validated in .
Advanced: How do substituent electronic effects influence the reactivity of this compound in electrophilic aromatic substitution (EAS)?
Methodological Answer:
Fluorine and methyl groups alter EAS regioselectivity:
- Hammett Analysis:
- -F (meta-directing, deactivating): Directs electrophiles to the less fluorinated ring.
- -CH₃ (ortho/para-directing, activating): Competes with fluorine, favoring substitution at the methyl-adjacent position.
- Computational Insights: Mulliken charge maps (via DFT) identify electron-deficient regions, guiding nitration or sulfonation sites .
- Kinetic Studies: Monitor reaction rates under varying conditions (e.g., HNO₃/H₂SO₄) to map substituent interplay.
Reference: Electronic effects in fluorinated aromatics are discussed in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
